3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid involves multi-step reactions that yield various intermediates and final products. For instance, the synthesis of 4-((furan-2-ylmethyl)amino)benzoic acid, a compound with a furan ring similar to the target molecule, was achieved through a two-step reaction process. The structures of the synthesized compounds were confirmed using spectroscopic methods such as FTIR, NMR, and mass spectrometry . Although not directly related to the target molecule, these methods and the approach to synthesis provide insight into the potential pathways that could be used for synthesizing 3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid.
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule has been characterized using X-ray diffraction. For example, the crystal structure of 4-((furan-2-ylmethyl)amino)benzoic acid was determined, and the results were compared with density functional theory (DFT) calculations. The conformational analysis indicated that the DFT-optimized molecular structures were consistent with the crystal structures . This suggests that DFT could be a reliable method for predicting the molecular structure of 3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid.
Chemical Reactions Analysis
The chemical reactivity and interactions of compounds structurally related to the target molecule have been studied. For instance, the crystallography of 3-(N-tert-butyl-N-aminoxyl)benzoic acid revealed the formation of chains due to nitroxide to aryl CH contacts and hydrogen bonds between carboxylic acid groups . These findings highlight the importance of intermolecular interactions in the stability and reactivity of such compounds, which could be relevant for understanding the chemical behavior of 3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with structural similarities to the target molecule have been explored through various studies. The spectroscopic studies of 4-(3-Benzoylthioureido)benzoic acid provided insights into its physical properties, such as crystallography data and solubility characteristics . Additionally, the DFT study of 4-((furan-2-ylmethyl)amino)benzoic acid revealed its molecular electrostatic potential and frontier molecular orbitals, which are crucial for understanding the physicochemical properties of the compound . These analyses are pertinent to predicting the properties of 3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid.
Scientific Research Applications
1. Building Blocks for Pseudopeptide Synthesis
A novel unnatural amino acid, similar in structure to 3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid, was synthesized and shows promise as a building block for the synthesis of peptidomimetics and scaffolding for combinatorial chemistry. This compound contains distinct functionalities, making it useful for solid-phase synthesis of pseudopeptides (Pascal et al., 2000).
2. Peptide Modification and Biological Activity
A derivative of a similar amino acid was synthesized and demonstrated excellent stability in biological media. It could be utilized as an analogue in peptide modification, showing significant biological activity, indicating potential applications in cancer cell labeling and bioorthogonal labeling (Ni et al., 2015).
3. Antibacterial Activity
Schiff bases derived from 4-aminobenzoic acid, a compound structurally related to 3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid, have shown potential as antibacterial agents against various medically important bacterial strains. These findings suggest that similar compounds could have applications in developing new antibacterial agents (Parekh et al., 2005).
4. Co-Culture Engineering for Biosynthesis
3-Amino-benzoic acid, a compound similar to 3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid, was synthesized de novo in a microbial system using E. coli. This illustrates the potential of using similar compounds in co-culture engineering for metabolic and biosynthetic applications (Zhang & Stephanopoulos, 2016).
5. Chiral Discrimination and Complexation
Research involving benzoic acid derivatives, structurally related to 3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid, has shown potential in chiral discrimination and complexation studies. These studies provide insights into molecular interactions that could be relevant in designing more efficient drug delivery systems or in understanding biological processes (Brown et al., 1993).
Safety And Hazards
properties
IUPAC Name |
3-amino-4-(oxolan-2-ylmethylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c13-10-6-8(12(15)16)3-4-11(10)14-7-9-2-1-5-17-9/h3-4,6,9,14H,1-2,5,7,13H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQZJPNPEJXAFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=C(C=C(C=C2)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387928 |
Source
|
Record name | 3-Amino-4-{[(oxolan-2-yl)methyl]amino}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40387928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid | |
CAS RN |
693812-83-8 |
Source
|
Record name | 3-Amino-4-{[(oxolan-2-yl)methyl]amino}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40387928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.